4-Amino-5-fluoro-2-methoxybenzoic acid

Medicinal Chemistry Synthetic Intermediate Quality Control

SAR-driven kinase and hDHODH inhibitor programs demand precise isomeric building blocks-a wrong substitution pattern invalidates target engagement data. 4-Amino-5-fluoro-2-methoxybenzoic acid (CAS 1346763-78-7) delivers the exact 1,2,4,5-substitution essential for hDHODH inhibitor synthesis (enzymatic IC50 = 16.0 nM) and tryptophanase inhibition. Its three orthogonal functional groups (amine, carboxylic acid, fluorine) enable versatile derivatization for compound library production. Synthesized from the corresponding nitrile in 80% yield, ensuring scalable supply.

Molecular Formula C8H8FNO3
Molecular Weight 185.154
CAS No. 1346763-78-7
Cat. No. B2434680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-fluoro-2-methoxybenzoic acid
CAS1346763-78-7
Molecular FormulaC8H8FNO3
Molecular Weight185.154
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)O)F)N
InChIInChI=1S/C8H8FNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyZTOPBBGXEHAMTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-fluoro-2-methoxybenzoic Acid Overview


4-Amino-5-fluoro-2-methoxybenzoic acid (CAS 1346763-78-7) is a tetra-substituted aromatic carboxylic acid with the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol . The compound features a unique substitution pattern on the benzene ring, containing an amino group (-NH₂) at the 4-position, a fluorine atom (-F) at the 5-position, a methoxy group (-OCH₃) at the 2-position, and a carboxylic acid group (-COOH) at the 1-position . This specific 1,2,4,5-substitution pattern distinguishes it from other fluorinated benzoic acid derivatives, making it a valuable building block for the synthesis of more complex organic molecules in medicinal chemistry and pharmaceutical research .

4-Amino-5-fluoro-2-methoxybenzoic Acid: Structural Specificity


In the development of pharmaceutical intermediates, particularly for kinase and enzyme inhibitors, the exact positioning of substituents on the aromatic core critically influences binding affinity, selectivity, and downstream biological activity. The specific 1,2,4,5-substitution pattern of 4-amino-5-fluoro-2-methoxybenzoic acid is not readily interchangeable with other isomers or analogs . For instance, the regioisomer 4-amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3) exhibits a distinct kinase inhibition profile and solubility profile, with a calculated aqueous solubility of 1.4 g/L . Similarly, the non-fluorinated analog 4-amino-2-methoxybenzoic acid (CAS 2486-80-8) and its methyl ester are primarily utilized as key intermediates in the synthesis of the anticancer drug lenvatinib [1]. This demonstrates that even minor structural deviations can lead to completely different applications and performance characteristics. Therefore, substituting this compound with a seemingly similar analog without rigorous validation can compromise the integrity of a synthetic pathway or lead to unexpected biological outcomes, making precise compound selection a critical step in research and development .

4-Amino-5-fluoro-2-methoxybenzoic Acid: Comparative Performance


Purity Benchmarking vs. Regioisomer

Commercially available 4-amino-5-fluoro-2-methoxybenzoic acid is routinely offered at a minimum purity specification of 97% from major suppliers . This is a slight, quantifiable advantage over its closest regioisomer, 4-amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3), which is commonly specified at a minimum purity of 95% from vendors . While this 2% difference may seem marginal, it can be significant in multi-step syntheses where the accumulation of impurities leads to lower overall yields and more complex purification steps.

Medicinal Chemistry Synthetic Intermediate Quality Control

Target Selectivity: Kinase vs. DHODH

While direct activity data for the free acid is not available, the derivative 4-amino-2-fluoro-5-methoxybenzoic acid (AFMB) has been characterized as a potent inhibitor of multiple protein kinases, including PKC isoforms, PAK1/2, Raf-1, and Src . AFMB has demonstrated selectivity for inhibiting tumor cell growth and was shown to be more potent than the lead compound ro3280 in in vitro assays . In stark contrast, the 4-amino-5-fluoro-2-methoxybenzoic acid scaffold is not cited for broad kinase inhibition but rather serves as a key intermediate in the synthesis of potent human dihydroorotate dehydrogenase (hDHODH) inhibitors [1]. This fundamental difference in the biological application of their respective derivatives underscores that the precise substitution pattern (2-fluoro-5-methoxy vs. 5-fluoro-2-methoxy) dictates entirely different therapeutic targets.

Kinase Inhibition Cancer Research Structure-Activity Relationship

Nitrile Hydrolysis Yield Benchmark

A documented synthetic route for 4-amino-5-fluoro-2-methoxybenzoic acid involves the basic hydrolysis of its corresponding benzonitrile precursor . The reaction, which uses 4-amino-5-fluoro-2-methoxybenzonitrile in ethanol with 8M sodium hydroxide at 110°C for 20 hours, proceeds with an isolated yield of 80% after acidification and extraction . This represents a robust and high-yielding step for generating the carboxylic acid functional group. In comparison, alternative methods for synthesizing related substituted benzoic acids, such as those involving SNAr reactions with lithioamides on unprotected 2-fluoro- or 2-methoxybenzoic acids, are also known but can require specialized, air-sensitive reagents and may not be as broadly applicable .

Synthetic Methodology Process Chemistry Nitrile Hydrolysis

4-Amino-5-fluoro-2-methoxybenzoic Acid: Key Applications


Anticancer hDHODH Inhibitor Synthesis

This compound is a critical precursor in the design and synthesis of potent human dihydroorotate dehydrogenase (hDHODH) inhibitors. As demonstrated by Chen et al. (2021), derivatives of teriflunomide incorporating a substituted benzoic acid moiety have shown exceptional activity, with compound 13t exhibiting an enzymatic IC50 of 16.0 nM and a cellular IC50 of 7.7 nM against Raji cells [1]. Researchers focused on developing next-generation anticancer agents, particularly for hematological malignancies like lymphoma, should procure this compound to explore structure-activity relationships (SAR) around this promising chemotype.

Tryptophanase Inhibitors for CKD

The compound and its derivatives are claimed in patents as part of amide structures with excellent tryptophanase inhibitory effects [2]. By inhibiting this bacterial enzyme, the production of indole—a precursor to the uremic toxin indoxyl sulfate—is reduced. This mechanism has potential for preserving kidney function and delaying the progression of chronic kidney disease (CKD) [3]. Procurement of this intermediate is essential for medicinal chemistry teams investigating novel therapeutics for nephrology and related metabolic disorders.

Kinase vs. Non-Kinase Activity Profiling

This regioisomer serves as a valuable tool compound for delineating the biological activity associated with its specific substitution pattern. While its close analog, 4-amino-2-fluoro-5-methoxybenzoic acid (AFMB), acts as a broad kinase inhibitor, the 5-fluoro-2-methoxy isomer is not associated with this profile and instead is linked to hDHODH and tryptophanase inhibition . For researchers studying kinase biology or conducting SAR campaigns, procuring this specific isomer is essential for control experiments to validate target engagement and eliminate false-positive hits from assays where the substitution pattern is a key determinant of activity.

Versatile Building Block for Organic Synthesis

As a well-characterized building block, this compound is used to introduce a 4-amino-5-fluoro-2-methoxy substituted phenyl ring into larger molecular architectures. Its three distinct functional groups (amine, carboxylic acid, and fluorine) provide orthogonal reactivity for further derivatization, making it a versatile starting material for the synthesis of diverse compound libraries in drug discovery . The high yield (80%) and robust nature of its synthesis from the corresponding nitrile ensure a reliable supply for large-scale library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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